molecular formula C16H22N2O5 B2838128 benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate CAS No. 130539-03-6

benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate

Cat. No.: B2838128
CAS No.: 130539-03-6
M. Wt: 322.361
InChI Key: VNFPRPGXGYMAKL-GFCCVEGCSA-N
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Description

Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate is a compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The carbamoyl group can be reduced to form an amine.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: The corresponding amine.

    Substitution: The free amino acid derivative.

Scientific Research Applications

Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group. This selective deprotection is crucial in multi-step organic synthesis, where the order of reactions must be carefully controlled .

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2R)-2-amino-3-carbamoylpropanoate: Lacks the Boc protecting group, making it more reactive.

    Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate: Contains a hydroxyl group instead of a carbamoyl group.

Uniqueness

Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate is unique due to the presence of both the Boc-protected amino group and the carbamoyl group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

benzyl (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-12(9-13(17)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFPRPGXGYMAKL-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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